For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 1-Cyclobutylprop-2-yn-1-one: Structure, Synthesis, and Applications
This technical guide provides a comprehensive overview of 1-cyclobutylprop-2-yn-1-one, a versatile bifunctional molecule containing a cyclobutyl ring, a ketone, and a terminal alkyne. Its unique structural features make it a valuable building block in organic synthesis and a molecule of interest for medicinal chemistry and materials science. This document delves into its chemical properties, plausible synthetic routes, spectroscopic signature, reactivity profile, and potential applications.
Molecular Structure and Physicochemical Properties
1-Cyclobutylprop-2-yn-1-one (CAS Number: 1466042-76-1) is an α,β-acetylenic ketone, commonly referred to as an ynone.[1][2] The structure combines the steric and conformational constraints of a cyclobutyl ring with the electrophilic and synthetically versatile nature of the propynone moiety. The sp-hybridized carbons of the alkyne and the sp²-hybridized carbonyl carbon create a conjugated system that dictates the molecule's reactivity.
Structural Diagram:
Caption: 2D structure of 1-Cyclobutylprop-2-yn-1-one.
Physicochemical Data Summary:
| Property | Value | Source |
| CAS Number | 1466042-76-1 | Sigma-Aldrich[1] |
| Molecular Formula | C₇H₈O | Sigma-Aldrich[1] |
| Molecular Weight | 108.14 g/mol | Calculated |
| Physical Form | Liquid | Sigma-Aldrich[1] |
| InChI Key | LPSNECIDHOEMIE-UHFFFAOYSA-N | Sigma-Aldrich[1] |
| Storage Temperature | -10 °C | Sigma-Aldrich[1] |
Synthesis of 1-Cyclobutylprop-2-yn-1-one
While specific literature detailing the synthesis of 1-cyclobutylprop-2-yn-1-one is scarce, several general and robust methods for ynone synthesis can be applied. These routes typically involve the coupling of a carboxylic acid derivative with a terminal alkyne or the oxidation of a propargyl alcohol.
Plausible Synthetic Routes
Two primary strategies stand out for the efficient construction of this molecule:
-
Acylation of an Ethynyl Organometallic Reagent: This classic approach involves the reaction of an activated cyclobutane carbonyl species, such as cyclobutanecarbonyl chloride, with an ethynyl nucleophile like ethynylmagnesium bromide or ethynyllithium. The precursor, cyclobutanecarboxylic acid, is readily prepared via the hydrolysis of 1-cyano-1-carboxycyclobutane or the decarboxylation of 1,1-cyclobutanedicarboxylic acid.[3]
-
Palladium/Copper-Catalyzed Sonogashira-Type Coupling: Modern cross-coupling methodologies provide a direct and high-yielding route from carboxylic acids.[4] In this method, cyclobutanecarboxylic acid can be activated in situ and coupled with a terminal alkyne, such as trimethylsilylacetylene, using a palladium and copper co-catalyst system. A subsequent deprotection step yields the target ynone.[4]
Synthetic Workflow Diagram:
Caption: Plausible synthetic pathways to 1-Cyclobutylprop-2-yn-1-one.
Exemplary Experimental Protocol (Route A)
This protocol is a representative, non-validated procedure based on established chemical principles for ynone synthesis.
Step 1: Synthesis of Cyclobutanecarbonyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add cyclobutanecarboxylic acid (1.0 eq).
-
Add thionyl chloride (SOCl₂) (1.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature, then heat to reflux for 2 hours until gas evolution ceases.
-
Remove the excess SOCl₂ by distillation under reduced pressure to yield crude cyclobutanecarbonyl chloride, which can be used directly in the next step.
Step 2: Synthesis of 1-Cyclobutylprop-2-yn-1-one
-
Prepare the ethynyl Grignard reagent by bubbling acetylene gas through a solution of ethylmagnesium bromide in anhydrous THF, or use a commercially available solution of ethynylmagnesium bromide (2.2 eq).
-
In a separate flask, dissolve the crude cyclobutanecarbonyl chloride (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).
-
Cool the carbonyl chloride solution to -78 °C (dry ice/acetone bath).
-
Add the ethynylmagnesium bromide solution dropwise to the cooled carbonyl chloride solution over 30 minutes.
-
Stir the reaction mixture at -78 °C for an additional 2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product via flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford pure 1-cyclobutylprop-2-yn-1-one.
Spectroscopic Characterization (Predicted)
No publicly available experimental spectra for 1-cyclobutylprop-2-yn-1-one were identified. The following table outlines the expected spectroscopic characteristics based on its functional groups and data from analogous structures.[5]
| Technique | Expected Characteristics |
| ¹H-NMR (CDCl₃) | δ ~3.3-3.6 ppm (m, 1H, -CH -CO-); δ ~3.1 ppm (s, 1H, -C≡CH ); δ ~1.8-2.4 ppm (m, 6H, cyclobutyl -CH ₂-) |
| ¹³C-NMR (CDCl₃) | δ ~195-200 ppm (C =O); δ ~85-90 ppm (-C ≡CH); δ ~80-85 ppm (-C≡C H); δ ~45-50 ppm (-C H-CO-); δ ~20-30 ppm (cyclobutyl -C H₂-); δ ~18 ppm (cyclobutyl -C H₂-) |
| IR (neat, cm⁻¹) | ~3300 (sharp, ≡C-H stretch); ~2950 (C-H stretch); ~2100 (sharp, C≡C stretch); ~1680 (strong, C=O stretch) |
| Mass Spec (EI) | m/z = 108 (M⁺); 80 ([M-CO]⁺); 67 ([M-C₃H₃O]⁺); 55 (C₄H₇⁺, cyclobutyl fragment) |
Chemical Reactivity and Synthetic Utility
The reactivity of 1-cyclobutylprop-2-yn-1-one is dominated by its ynone functionality, which serves as a potent Michael acceptor and a substrate for various addition and cycloaddition reactions.[6][7]
-
Michael Addition: The β-alkynyl carbon is highly electrophilic and readily undergoes conjugate addition by a wide range of nucleophiles (e.g., amines, thiols, organocuprates), providing access to functionalized β-substituted enones.
-
Hydration: Acid-catalyzed hydration, often mediated by mercury(II) salts, follows Markovnikov's rule to yield 1-cyclobutylpropane-1,3-dione.[8][9] In contrast, hydroboration-oxidation provides the anti-Markovnikov aldehyde product after tautomerization.[10]
-
Cycloaddition Reactions: The activated alkyne can participate as a dienophile or dipolarophile in various cycloaddition reactions, such as Diels-Alder and 1,3-dipolar cycloadditions, to construct complex heterocyclic and carbocyclic frameworks.
-
Reduction: The alkyne can be selectively reduced to a (Z)-alkene using Lindlar's catalyst or to an alkane via catalytic hydrogenation with Pd/C.[6] The ketone can be reduced to a propargyl alcohol using reducing agents like sodium borohydride (NaBH₄).
Key Reaction Pathways Diagram:
Caption: Major reaction pathways for 1-Cyclobutylprop-2-yn-1-one.
Potential Applications in Research and Drug Development
1-Cyclobutylprop-2-yn-1-one is a promising scaffold for the development of novel chemical entities due to its combination of a synthetically versatile alkyne and a metabolically robust, three-dimensional cyclobutyl group.
-
Medicinal Chemistry Scaffold: Ynones are present in various biologically active molecules. For instance, certain 1,3-diphenylprop-2-yn-1-one derivatives have been identified as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key targets in inflammation research.[11] The cyclobutyl moiety in 1-cyclobutylprop-2-yn-1-one can act as a bioisosteric replacement for aromatic rings, potentially improving pharmacokinetic properties like solubility and metabolic stability.[12]
-
Chemical Biology and "Click" Chemistry: The terminal alkyne serves as a versatile handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows for the straightforward conjugation of the molecule to biomolecules, fluorescent tags, or solid supports, facilitating its use in chemical biology probes and diagnostics.
-
Intermediate in Complex Molecule Synthesis: The dual functionality of the molecule allows for sequential or orthogonal chemical modifications. The alkyne and ketone can be manipulated independently to build molecular complexity, making it a valuable intermediate for the synthesis of natural products and other complex organic targets.
Drug Discovery Workflow Integration:
Caption: Role of 1-Cyclobutylprop-2-yn-1-one in a drug discovery program.
Safety, Handling, and Storage
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: The compound should be stored at a temperature of -10 °C as recommended by suppliers.[1] Keep the container tightly sealed under an inert atmosphere to prevent degradation.
-
Hazards: While specific toxicity data is unavailable, ynones are reactive electrophiles and should be handled with care. Compounds with similar functionality may cause skin, eye, and respiratory irritation.[13]
Conclusion
1-Cyclobutylprop-2-yn-1-one is a valuable and versatile chemical entity whose full potential is yet to be explored. Its combination of a strained carbocyclic ring and a reactive conjugated system provides a rich platform for synthetic innovation. The principles and data outlined in this guide offer a solid foundation for researchers looking to synthesize, modify, and apply this molecule in the fields of organic synthesis, medicinal chemistry, and materials science. Further investigation into its specific reactivity and biological profile is warranted and promises to yield exciting discoveries.
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